molecular formula C18H10S8 B14485828 2,2'-{1,4-Phenylenebis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole) CAS No. 64793-59-5

2,2'-{1,4-Phenylenebis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole)

Cat. No.: B14485828
CAS No.: 64793-59-5
M. Wt: 482.8 g/mol
InChI Key: HMFQBBABIXFETG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-{1,4-Phenylenebis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole) is a chemical compound with the molecular formula C₁₈H₁₀S₈. It is known for its unique structure, which includes multiple dithiole rings connected by a phenylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-{1,4-Phenylenebis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole) typically involves the reaction of 1,4-phenylenediamine with dithiole derivatives under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2,2’-{1,4-Phenylenebis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .

Scientific Research Applications

2,2’-{1,4-Phenylenebis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole) has several scientific research applications:

Mechanism of Action

The mechanism by which 2,2’-{1,4-Phenylenebis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole) exerts its effects involves interactions with specific molecular targets. The dithiole rings can interact with various biological molecules, influencing pathways and processes at the molecular level. These interactions can lead to changes in cellular functions and responses .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-{1,4-Phenylenebis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole)
  • 2,2’-{1,4-Phenylenebis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole) derivatives

Uniqueness

The uniqueness of 2,2’-{1,4-Phenylenebis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole) lies in its multiple dithiole rings and phenylene bridge, which confer distinct chemical and physical properties. These features make it suitable for various applications that similar compounds may not be able to achieve .

Properties

CAS No.

64793-59-5

Molecular Formula

C18H10S8

Molecular Weight

482.8 g/mol

IUPAC Name

2-(1,3-dithiol-2-ylidene)-4-[4-[2-(1,3-dithiol-2-ylidene)-1,3-dithiol-4-yl]phenyl]-1,3-dithiole

InChI

InChI=1S/C18H10S8/c1-2-12(14-10-24-18(26-14)16-21-7-8-22-16)4-3-11(1)13-9-23-17(25-13)15-19-5-6-20-15/h1-10H

InChI Key

HMFQBBABIXFETG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=C3SC=CS3)S2)C4=CSC(=C5SC=CS5)S4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.